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molecular formula C10H7N3O3 B8699381 5-Nitro-2-phenylpyrimidin-4(3H)-one

5-Nitro-2-phenylpyrimidin-4(3H)-one

Cat. No. B8699381
M. Wt: 217.18 g/mol
InChI Key: IXJREEIUKMAKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372740B1

Procedure details

To a mixture of sodium methoxide (8 g) and anhydrous ethanol (100 ml) is added benzamidine hydrochloride (11.7 g) at 0° C. The mixture is stirred at 0° C. for 30 minutes, and thereto is added dropwise a solution of crude ethyl 2-(N,N-dimethylaminomethylene)nitroacetate (14 g, which is obtained by heating a mixture of ethyl nitroacetate (10 g) and N,N-dimethylformamide dimethyl acetal (10.7 g) under reflux for three hours, followed by concentrating the mixture under reduced pressure) in anhydrous ethanol (50 ml) at the same temperature. After the addition, the mixture is stirred at room temperature for 30 minutes, and refluxed for 12 hours. The reaction mixture is concentrated under reduced pressure, and to the resultant is added water (150 ml). To the mixture is added dropwise conc. hydrochloric acid at 0° C. until the pH value of the mixture is adjusted to pH 4. The precipitates are collected by filtration, washed with water, and recrystallized from ethanol to give the desired compound (7 g).
Name
sodium methoxide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
benzamidine hydrochloride
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
ethyl 2-(N,N-dimethylaminomethylene)nitroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl nitroacetate
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
10.7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].Cl.[C:5]([NH2:13])(=[NH:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN([CH:17]=[C:18]([N+:24]([O-:26])=[O:25])[C:19](OCC)=[O:20])C.[N+](CC(OCC)=O)([O-])=O.COC(OC)N(C)C>C(O)C>[N+:24]([C:18]1[C:19](=[O:20])[NH:12][C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[N:13][CH:17]=1)([O-:26])=[O:25] |f:0.1,2.3|

Inputs

Step One
Name
sodium methoxide
Quantity
8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
benzamidine hydrochloride
Quantity
11.7 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Step Three
Name
ethyl 2-(N,N-dimethylaminomethylene)nitroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=C(C(=O)OCC)[N+](=O)[O-]
Step Four
Name
ethyl nitroacetate
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
10.7 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which is obtained
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the mixture under reduced pressure) in anhydrous ethanol (50 ml) at the same temperature
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the resultant is added water (150 ml)
ADDITION
Type
ADDITION
Details
To the mixture is added dropwise conc. hydrochloric acid at 0° C. until the pH value of the mixture
FILTRATION
Type
FILTRATION
Details
The precipitates are collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(NC(=NC1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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